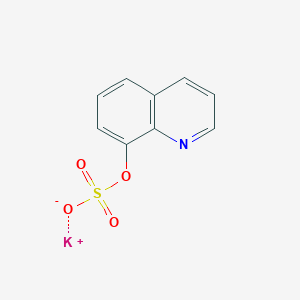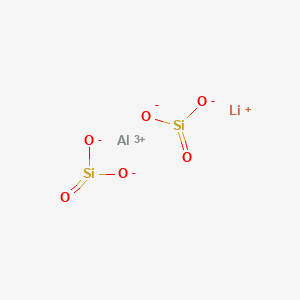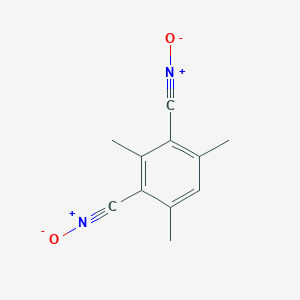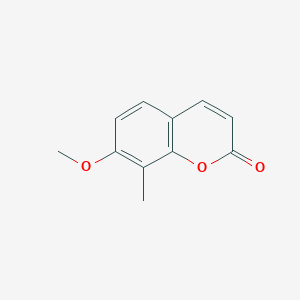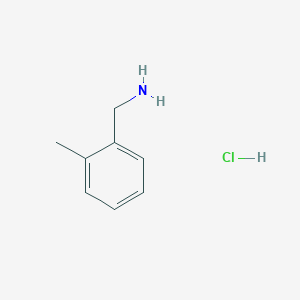
(2-Methylphenyl)methylazanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylphenyl)methylazanium chloride, also known as Xylazine, is a veterinary sedative and analgesic drug. It is commonly used in combination with other drugs to immobilize animals for medical procedures or transportation. Xylazine is a potent alpha-2 adrenergic receptor agonist, which means it binds to and activates a specific type of receptor in the brain and spinal cord. In recent years, Xylazine has gained attention in scientific research due to its potential therapeutic effects in various diseases.
Wirkmechanismus
(2-Methylphenyl)methylazanium chloride acts on the alpha-2 adrenergic receptors in the brain and spinal cord, which results in a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity. This leads to sedation, analgesia, and muscle relaxation. (2-Methylphenyl)methylazanium chloride also affects other neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
(2-Methylphenyl)methylazanium chloride has a range of biochemical and physiological effects, including decreased heart rate, decreased blood pressure, decreased respiratory rate, and decreased body temperature. It also affects glucose metabolism and can cause hyperglycemia in some animals. (2-Methylphenyl)methylazanium chloride can cause sedation, analgesia, and muscle relaxation, which makes it useful in veterinary medicine for procedures such as surgery and diagnostic imaging.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methylphenyl)methylazanium chloride has several advantages for use in laboratory experiments, including its potent sedative and analgesic effects, its ability to induce muscle relaxation, and its relatively low toxicity. However, (2-Methylphenyl)methylazanium chloride can also have side effects such as respiratory depression, hypotension, and bradycardia, which can be problematic in some experiments. Additionally, (2-Methylphenyl)methylazanium chloride can have variable effects depending on the species and strain of animal being used, which can make it difficult to standardize experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2-Methylphenyl)methylazanium chloride. One area of interest is the development of new analogs or derivatives of (2-Methylphenyl)methylazanium chloride that have improved therapeutic effects or reduced side effects. Another area of interest is the investigation of the molecular mechanisms underlying (2-Methylphenyl)methylazanium chloride's therapeutic effects, which could lead to the development of new drugs for the treatment of various diseases. Finally, there is a need for more standardized protocols for the use of (2-Methylphenyl)methylazanium chloride in laboratory experiments, which would improve the reproducibility and reliability of scientific research using this drug.
Synthesemethoden
(2-Methylphenyl)methylazanium chloride can be synthesized through a multistep process involving the reaction of 2,6-xylidine with formaldehyde, followed by reduction with sodium borohydride and quaternization with methyl chloride. The purity and yield of the final product can be improved by using different solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
(2-Methylphenyl)methylazanium chloride has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (2-Methylphenyl)methylazanium chloride has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis and inducing apoptosis in cancer cells. Inflammation is a common factor in many diseases, and (2-Methylphenyl)methylazanium chloride has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, (2-Methylphenyl)methylazanium chloride has been shown to improve cognitive function and reduce neuronal damage by modulating neurotransmitter release and reducing oxidative stress.
Eigenschaften
CAS-Nummer |
14865-38-4 |
|---|---|
Produktname |
(2-Methylphenyl)methylazanium chloride |
Molekularformel |
C8H12ClN |
Molekulargewicht |
157.64 g/mol |
IUPAC-Name |
(2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H |
InChI-Schlüssel |
AFUROYYNHZQQOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN.Cl |
Kanonische SMILES |
CC1=CC=CC=C1C[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





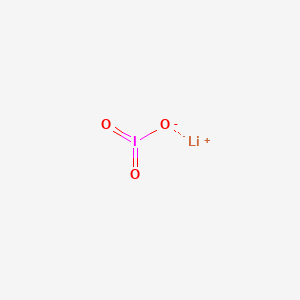


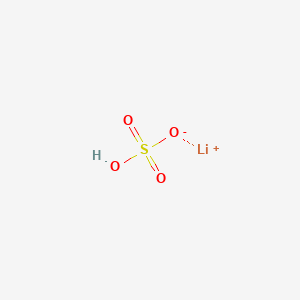
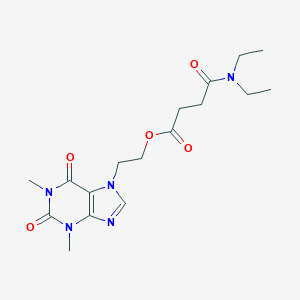
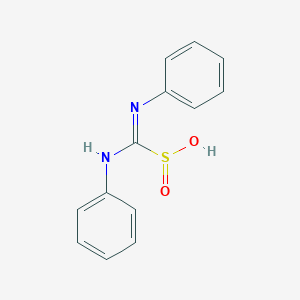

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)
